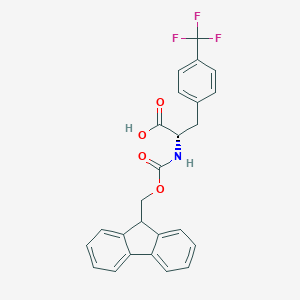

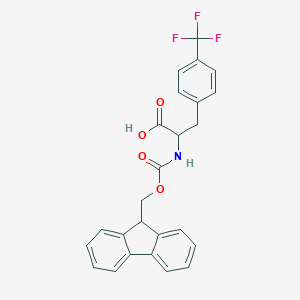

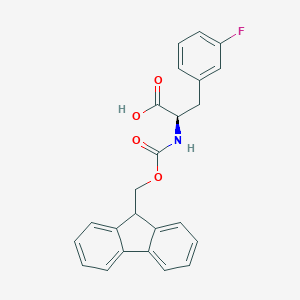

Fmoc-3-氟-D-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

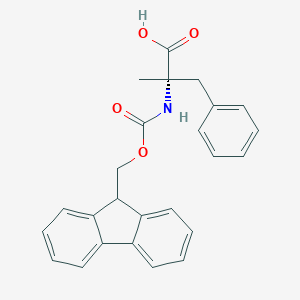

Fmoc-3-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid . It is a white to off-white powder with a molecular formula of C24H20FNO4 . The molecular weight is 405.4 .

Physical And Chemical Properties Analysis

Fmoc-3-fluoro-D-phenylalanine is a white to off-white powder . It has a density of 1.317g/cm^3 . The melting point is between 150 - 161 °C and the boiling point is 618.1°C at 760 mmHg .科学研究应用

Antibacterial Hydrogels

Fmoc-3-fluoro-D-phenylalanine: has been utilized in the development of hydrogels with antibacterial properties. These hydrogels show promise in treating bacterial infections, particularly those caused by Gram-positive bacteria like MRSA . The hydrogel form allows for sustained release of the active compound, providing a targeted approach to infection management.

Drug Delivery Systems

The self-assembling nature of Fmoc-3-fluoro-D-phenylalanine makes it suitable for creating hydrogels that can be used as drug delivery systems . These systems can be designed to release therapeutic agents in a controlled manner, potentially improving the efficacy and reducing the side effects of various drugs.

Tissue Engineering

Hydrogels formed from Fmoc-3-fluoro-D-phenylalanine have been suggested as scaffolds for tissue engineering . Their mechanical rigidity and ability to support cell adhesion make them suitable for creating structures that can support the growth and development of new tissues.

Wound Healing

The application of Fmoc-3-fluoro-D-phenylalanine in wound healing is based on its antimicrobial properties and its ability to form hydrogels that can conform to wound sites . These hydrogels can protect the wound, promote healing, and deliver antibacterial agents directly to the affected area.

Supramolecular Chemistry

Fmoc-3-fluoro-D-phenylalanine: plays a role in the study of supramolecular structures due to its ability to form stable non-covalent interactions . This property is essential for understanding the self-assembly processes that are fundamental to many biological systems.

Nanotechnology

The nanostructures formed by the self-assembly of Fmoc-3-fluoro-D-phenylalanine are of interest in nanotechnology. These structures could be used to create nanofibrous materials with specific mechanical and biological properties .

作用机制

- Changes : The gelation process involves factors like Fmoc-F covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions .

- Antimicrobial Activity : FmocF exhibits weak antibacterial activity against Gram-positive bacteria, including MRSA, due to its inability to cross the bacterial membrane .

- Downstream Effects : The hydrogel’s structure influences drug release kinetics and tissue regeneration .

- Cellular Effects : The hydrogel interacts with cells, influencing tissue regeneration and drug delivery .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

Fmoc-3-fluoro-D-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDVARCJDOADL-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-fluoro-D-phenylalanine | |

CAS RN |

198545-72-1 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198545-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。